molecular formula C13H19BrF2OSi B6298316 (2-Bromo-3,4-difluorobenzyloxy)(t-butyl)dimethylsilane, 97% CAS No. 2301857-59-8

(2-Bromo-3,4-difluorobenzyloxy)(t-butyl)dimethylsilane, 97%

Cat. No. B6298316
CAS RN: 2301857-59-8
M. Wt: 337.27 g/mol
InChI Key: FNIIYVLCFSUMCL-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluorobenzyloxy)(t-butyl)dimethylsilane, or BDFB, is a synthetic organosilicon compound with a variety of uses in the laboratory. It is a highly reactive reagent, making it a useful tool for various chemical transformations. BDFB is also known to have a wide range of applications in the fields of science, medicine, and engineering.

Scientific Research Applications

BDFB has a wide range of applications in scientific research. It has been used as a catalyst for a variety of organic transformations, including the synthesis of polymers, the preparation of novel materials, and the synthesis of pharmaceuticals. Additionally, BDFB has been used as a reagent in the synthesis of organosilicon compounds, which are important building blocks for many applications in the fields of electronics and materials science.

Mechanism of Action

The mechanism of action of BDFB is related to its reactivity. It is a highly reactive reagent, and its reactivity is due to the presence of a bromine atom in the molecule, which acts as a nucleophile. This reactivity allows BDFB to be used as a catalyst in a variety of chemical transformations.
Biochemical and Physiological Effects
Due to its high reactivity, BDFB has the potential to cause adverse biochemical and physiological effects. It can interact with proteins and other biological molecules, potentially leading to changes in their structure and function. Additionally, BDFB can interact with DNA, potentially leading to mutations. Therefore, it is important to use caution when handling this compound.

Advantages and Limitations for Lab Experiments

BDFB is a versatile reagent that is useful for a variety of laboratory transformations. It is relatively easy to synthesize and can be stored at room temperature. Additionally, it is highly reactive, making it useful for a variety of chemical transformations. However, it is important to note that BDFB is toxic and can cause adverse biochemical and physiological effects. Therefore, it is important to use caution when handling this compound.

Future Directions

Given the wide range of applications of BDFB, there are many potential future directions for this compound. For example, it could be used as a catalyst for the synthesis of new materials, or it could be used as a reagent in the synthesis of pharmaceuticals. Additionally, it could be further studied to better understand its biochemical and physiological effects. Finally, it could be used as a tool for the synthesis of organosilicon compounds, which could be used in a variety of applications in the fields of electronics and materials science.

Synthesis Methods

The synthesis of BDFB is relatively straightforward. It is produced through the reaction of 2-bromo-3,4-difluorobenzyl alcohol with t-butyl dimethylsilane in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at room temperature and pressure, and the resulting product is a white, crystalline solid.

properties

IUPAC Name

(2-bromo-3,4-difluorophenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrF2OSi/c1-13(2,3)18(4,5)17-8-9-6-7-10(15)12(16)11(9)14/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIIYVLCFSUMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C(=C(C=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrF2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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